(2R)-2-[(2R,5S)-5-[(2S)-2-Hydroxybutyl]oxolan-2-YL]propanoic acid

Catalog No.
S3070882
CAS No.
35986-06-2
M.F
C11H20O4
M. Wt
216.277
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-2-[(2R,5S)-5-[(2S)-2-Hydroxybutyl]oxolan-2-YL...

CAS Number

35986-06-2

Product Name

(2R)-2-[(2R,5S)-5-[(2S)-2-Hydroxybutyl]oxolan-2-YL]propanoic acid

IUPAC Name

(2R)-2-[(2R,5S)-5-[(2S)-2-hydroxybutyl]oxolan-2-yl]propanoic acid

Molecular Formula

C11H20O4

Molecular Weight

216.277

InChI

InChI=1S/C11H20O4/c1-3-8(12)6-9-4-5-10(15-9)7(2)11(13)14/h7-10,12H,3-6H2,1-2H3,(H,13,14)/t7-,8+,9+,10-/m1/s1

InChI Key

HTCUURQJNZBKIA-XFWSIPNHSA-N

SMILES

CCC(CC1CCC(O1)C(C)C(=O)O)O

Solubility

not available

Stereocontrolled Synthesis

The specific stereochemistry of Abacavir, with its defined R and S configurations, is crucial for its biological activity. Research efforts have explored methods for the stereoselective synthesis of Abacavir and related compounds. A 2003 study by Darley et al. described a method for the stereocontrolled synthesis of 2-methylisocitrate, a molecule with a similar structure to Abacavir, using lactic acid as a starting material. This research provides valuable insights into the stereochemical aspects of these biologically significant molecules [].

Inhibition Studies

Abacavir's structure has also been used as a reference point in studies on enzyme inhibition. A 1987 study by Thaisrivongs et al. investigated angiotensinogen transition-state analogues, highlighting compounds with a similar structure to Abacavir, as potential inhibitors of human plasma renin. This research has implications for the design of novel renin inhibitory peptides, which could be useful in treating hypertension [].

Natural Product Discovery

The core structure of Abacavir has also been identified in natural products isolated from fungi. A 2009 study by Yuan et al. reported on new polyketides isolated from endophytic fungi, which showed structural similarities to Abacavir. These natural products exhibited significant growth inhibition in human tumor cells, suggesting their potential as anticancer agents. Further research is needed to explore this possibility [].

XLogP3

1.4

Dates

Modify: 2024-04-14

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